7'-Hydroxydoxazosin
Overview
Description
Synthesis Analysis
The synthesis of 7'-Hydroxydoxazosin and related compounds involves complex organic reactions, including improved one-pot synthesis methodologies for key intermediates used in antihypertensive drug formulations. For example, an improved process for preparing N-(2,3-dihydrobenzo[1,4]dioxin-2-carbonyl)piperazine, an important intermediate in the synthesis of doxazosin, highlights the advances in synthesis techniques (Ramesh et al., 2006).
Molecular Structure Analysis
The structural analysis of 7'-Hydroxydoxazosin and its analogs emphasizes the significance of molecular modifications on their pharmacological and biochemical properties. For instance, the introduction of hydroxyl groups has been shown to enhance the antioxidative capabilities of these molecules, indicating a direct correlation between molecular structure and biological activity.
Chemical Reactions and Properties
7'-Hydroxydoxazosin exhibits a variety of chemical properties, including its ability to undergo oxidation and interact with other molecules in biological systems. Its antioxidative action is particularly noteworthy, as it can inhibit low-density lipoprotein (LDL) oxidation, a key process in the pathogenesis of atherosclerosis (Chait et al., 1994). This mechanism is distinct from that of other known antioxidants, suggesting unique chemical properties that could be leveraged in therapeutic contexts.
Physical Properties Analysis
The physical properties of 7'-Hydroxydoxazosin, including its solubility, stability, and reactivity under various conditions, are essential for understanding its behavior in biological systems and its potential environmental impact. Studies have investigated the photolytic and photocatalytic degradation of doxazosin and its metabolites, shedding light on their stability and transformation under environmental conditions (Bujak et al., 2020).
Chemical Properties Analysis
The chemical properties of 7'-Hydroxydoxazosin, including its reactivity and interactions with other molecules, are crucial for its pharmacological effects and potential use in medical therapies. Its role in inhibiting LDL oxidation and the specific mechanisms by which it exerts antioxidative effects are areas of ongoing research that highlight the complex chemical interactions at play (Chait et al., 1994).
Scientific Research Applications
Antioxidant Properties and Atherosclerosis Prevention : The 6- and 7-hydroxy-metabolites of doxazosin, which is an alpha 1-adrenergic-blocking antihypertensive agent, exhibit antioxidant properties. This could aid in the prevention of atherosclerosis in individuals with hypertension (Chait, Gilmore, & Kawamura, 1994).
Inhibition of LDL Oxidation : Both 6- and 7-hydroxydoxazosin have been found to possess radical scavenging properties, protecting low-density lipoprotein (LDL) against oxidation in vitro. However, an 8-week treatment with increasing doses of doxazosin did not affect ex vivo LDL oxidation in male hypertensive subjects (Brude et al., 1999).
Antinociceptive Effect in Inflammatory Pain : 7-hydroxy-3,4-dihydrocadalin, isolated from Heterotheca inuloides plants, has shown significant antinociceptive effects, potentially useful for therapeutic applications in inflammatory pain and fibrosis (Rocha-González et al., 2010).
Opioid Antinociceptive Effect and Gastrointestinal Transit Inhibition : 7-hydroxymitragynine, found in the Thai herbal medicine Mitragyna speciosa, exhibits potent opioid antinociceptive effects and inhibits gastrointestinal transit, akin to morphine (Matsumoto et al., 2006).
Protection Against Cisplatin-Induced Acute Kidney Injury : 7-hydroxycoumarin has been shown to protect against cisplatin-induced acute kidney injury by inhibiting necroptosis and promoting tubular epithelial cell proliferation (Wu et al., 2020).
Future Directions
properties
IUPAC Name |
[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-(6-hydroxy-2,3-dihydro-1,4-benzodioxin-2-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O6/c1-31-17-10-14-15(11-18(17)32-2)25-23(26-21(14)24)28-7-5-27(6-8-28)22(30)20-12-33-19-9-13(29)3-4-16(19)34-20/h3-4,9-11,20,29H,5-8,12H2,1-2H3,(H2,24,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQIVDURXFIFFOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4COC5=C(O4)C=CC(=C5)O)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50908128 | |
Record name | (6-Hydroxy-2,3-dihydro-1,4-benzodioxin-2-yl)[4-(4-imino-6,7-dimethoxy-3,4-dihydroquinazolin-2-yl)piperazin-1-yl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50908128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
467.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7'-Hydroxydoxazosin | |
CAS RN |
102932-28-5 | |
Record name | 6-Hydroxydoxazosin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102932285 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (6-Hydroxy-2,3-dihydro-1,4-benzodioxin-2-yl)[4-(4-imino-6,7-dimethoxy-3,4-dihydroquinazolin-2-yl)piperazin-1-yl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50908128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7'-HYDROXYDOXAZOSIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S1I8M9BX3P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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